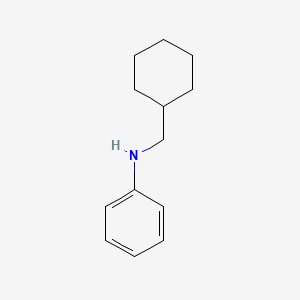

N-(cyclohexylmethyl)aniline

Description

Historical Context of N-Substituted Aniline (B41778) Derivatives in Organic Chemistry

Aniline, the simplest aromatic amine, has been a cornerstone of industrial and synthetic organic chemistry since its initial isolation. researchgate.netwikipedia.org Its derivatives, particularly those substituted at the nitrogen atom, are central to the production of pharmaceuticals, agrochemicals, dyes, and functional materials. rsc.orgsci-hub.se The journey of N-substituted aniline derivatives began with classical methods that are still fundamental to organic chemistry.

Historically, the primary methods for synthesizing N-alkylanilines were direct N-alkylation and reductive amination. Direct alkylation, first reported by A.W. Hoffmann in 1850, involves the reaction of an amine with an alkyl halide. acs.org While straightforward, this method can suffer from a lack of selectivity, often leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, another classical approach, involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine.

The 20th century saw the advent of more sophisticated and selective methods. The development of transition-metal-catalyzed cross-coupling reactions revolutionized C–N bond formation. The Buchwald-Hartwig amination and the Ullmann condensation, for instance, enabled the efficient coupling of aryl halides with amines, greatly expanding the scope of accessible N-substituted aniline derivatives. rsc.orgacs.org These reactions are pivotal in the synthesis of complex molecules and heterocycles. acs.org

The continuous evolution of synthetic methodologies reflects a drive towards greater efficiency, selectivity, and functional group tolerance. rsc.org Modern strategies often focus on atom-economical processes like the hydroamination of olefins, which directly adds an N-H bond across a C=C double bond. acs.org This rich history provides the foundation upon which the synthesis and study of specific derivatives like N-(cyclohexylmethyl)aniline are built.

| Synthetic Method | Description | Typical Reagents |

| Direct Alkylation | A nucleophilic substitution where the amine attacks an alkyl halide. acs.org | Aniline, Cyclohexylmethyl bromide, Base |

| Reductive Amination | Condensation of an amine with a carbonyl compound followed by reduction. rsc.org | Aniline, Cyclohexanecarboxaldehyde (B41370), Reducing agent (e.g., NaBH₄) |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction. acs.org | Aryl halide/triflate, Amine, Palladium catalyst, Ligand, Base |

| Hydroaminoalkylation | The addition of an amine and a hydrocarbon to an alkene. acs.orgacs.org | Aniline, Cyclohexene (B86901), Catalyst |

Significance of the this compound Structural Motif in Advanced Synthesis

In the context of advanced synthesis, specific molecular fragments are often viewed as "synthons"—structural units within a molecule that can be formed or assembled by known synthetic operations. mdpi.com The this compound motif is a valuable building block whose significance stems from the unique combination of its constituent parts.

The cyclohexylmethyl group is a non-polar, bulky substituent. Its incorporation into a molecule significantly increases lipophilicity, a property that can influence solubility and membrane permeability in biological systems. The steric hindrance provided by the cyclohexyl group can also direct the course of subsequent reactions, offering a degree of stereochemical control or altering the reactivity of the adjacent amine.

The this compound structure is a key intermediate in the synthesis of more complex molecular architectures. For example, research has demonstrated its formation through catalytic reductive amination of cyclohexanecarboxaldehyde with aniline and through hydroaminoalkylation of cyclohexene. acs.org These methods are part of a broader effort to develop sustainable and efficient catalytic systems. acs.org Furthermore, the core structure is found within larger, biologically active compounds. Its derivatives have been incorporated into potential antitubercular agents and other complex heterocyclic systems, highlighting its utility as a scaffold in medicinal chemistry. ntnu.noacs.org The synthesis of these target molecules often relies on the reactivity of the aniline nitrogen, which can participate in cyclization, amidation, or further substitution reactions. evitachem.comresearchgate.net

Scope and Research Objectives

Current and future research involving this compound and related structures is guided by several key objectives. A primary focus is the development of novel and sustainable synthetic protocols. This includes the design of new catalysts that can achieve the synthesis of this compound under milder conditions, with higher yields, and with reduced environmental impact. acs.org

Another major research avenue is the exploration of this motif as a foundational element in the synthesis of new functional molecules. uniurb.it By modifying the aniline ring or the cyclohexyl group, chemists can fine-tune the electronic and steric properties of the molecule, leading to the creation of libraries of compounds for screening in various applications, from materials science to drug discovery. core.ac.ukacs.org

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-(cyclohexylmethyl)aniline |

InChI |

InChI=1S/C13H19N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h2,5-6,9-10,12,14H,1,3-4,7-8,11H2 |

InChI Key |

HXKFBZNJRZNEMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)CNC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of N Cyclohexylmethyl Aniline

Catalytic Approaches to N-(cyclohexylmethyl)aniline Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound. Both reductive amination and hydroaminoalkylation strategies rely on catalysts to facilitate the formation of the crucial carbon-nitrogen bond.

Reductive Amination Strategies

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. In the context of this compound synthesis, this involves the condensation of aniline (B41778) with cyclohexanecarboxaldehyde (B41370), followed by the reduction of the resulting imine intermediate.

The initial step in this reductive amination sequence is the acid-catalyzed condensation of aniline and cyclohexanecarboxaldehyde to form an N-cyclohexylmethylidene-aniline imine. This is an equilibrium process where the removal of water drives the reaction towards the imine product. The subsequent in-situ reduction of this imine is crucial for obtaining the desired this compound. Various reducing agents can be employed, with catalytic hydrogenation being a common and efficient method.

| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Cyclohexanecarboxaldehyde | Acid catalyst | H₂ | Ethanol | 25-50 | High |

Note: This table represents typical conditions for reductive amination and specific yields can vary based on the catalyst and detailed reaction parameters.

Transition metal catalysts are instrumental in the reduction of the imine intermediate formed from the condensation of aniline and cyclohexanecarboxaldehyde. Ruthenium and palladium complexes are particularly effective for this transformation due to their ability to activate hydrogen and facilitate the hydrogenation process under mild conditions.

Ruthenium Catalysts: Ruthenium complexes, such as those supported on carbon or other materials, have demonstrated high activity in reductive amination reactions. For instance, a simple catalyst like RuCl₂(PPh₃)₃ can effectively catalyze the reductive amination of various aldehydes and ketones, showcasing the potential for its application in the synthesis of this compound. scribd.com These catalysts are often valued for their functional group tolerance and can operate under industrially viable conditions. scribd.com

Palladium Catalysts: Palladium, particularly palladium on carbon (Pd/C), is a widely used and robust catalyst for hydrogenations, including the reduction of imines. In a related synthesis, palladium-catalyzed reductive coupling of phenols with anilines has been shown to produce cyclohexylamine (B46788) derivatives, indicating the utility of palladium catalysts in forming the N-cyclohexyl moiety. colab.ws The mechanism of palladium-catalyzed reductive amination typically involves the oxidative addition of the imine to the palladium center, followed by hydrogenation and reductive elimination of the amine product.

| Catalyst | Catalyst Loading (mol%) | Hydrogen Source | Pressure (bar) | Temperature (°C) |

| RuCl₂(PPh₃)₃ | 1-5 | H₂ | 10-50 | 80-120 |

| Pd/C | 5-10 | H₂ | 1-10 | 25-80 |

Note: The conditions presented are general for reductive aminations using these catalysts and may require optimization for the specific synthesis of this compound.

Hydroaminoalkylation Pathways

Hydroaminoalkylation presents an atom-economical alternative for the synthesis of amines. This reaction involves the direct addition of an N-H bond of an amine across a carbon-carbon double or triple bond. For the synthesis of this compound, this would conceptually involve the reaction of an aniline derivative with a cyclohexene (B86901) precursor.

The hydroaminoalkylation of cyclohexene with N-methylaniline would directly yield N-cyclohexyl-N-methylaniline, a related but distinct product from this compound. To obtain the target molecule via this route, a reaction between aniline and methylenecyclohexane (B74748) would be required. While the direct hydroaminoalkylation of cyclohexene with aniline to form N-cyclohexylaniline has been studied, the specific reaction leading to this compound via a hydroaminoalkylation pathway is less commonly reported. However, the successful hydroaminoalkylation of terminal alkynes with N-methylaniline has been demonstrated, suggesting the feasibility of similar reactions with appropriately chosen alkene substrates and catalysts. nih.gov

The mechanism of transition metal-catalyzed hydroaminoalkylation is highly dependent on the metal center and the ligands involved. Generally, for late transition metals, the catalytic cycle may involve the coordination of the alkene to the metal center, followed by migratory insertion of the alkene into a metal-amide bond. Subsequent protonolysis of the resulting metal-alkyl intermediate would then release the amine product and regenerate the active catalyst.

For early transition metals, the mechanism often proceeds through a metal-imido intermediate or involves a [2+2] cycloaddition between the metal-amide bond and the alkene. The specific regioselectivity and stereoselectivity of the reaction are dictated by the steric and electronic properties of the catalyst, ligands, and substrates.

N-Alkylation of Aniline with Cyclohexylmethanol

A primary route to this compound is the direct N-alkylation of aniline using cyclohexylmethanol. This transformation is typically achieved through catalytic processes that activate the alcohol, enabling the formation of the C-N bond.

Ruthenium-pincer complexes have emerged as highly effective catalysts for the N-alkylation of amines with alcohols. In the synthesis of this compound, a specific ruthenium-NNN-pincer complex, (tBu2NNN)RuCl2(PPh3), has demonstrated remarkable activity. This catalytic system can achieve a very high turnover number (TON) of up to 29,000 for the alkylation of aniline with cyclohexylmethanol. The reaction is typically conducted under solvent-free conditions at elevated temperatures, around 140 °C.

The catalytic cycle is believed to involve the dehydrogenation of cyclohexylmethanol to the corresponding aldehyde, followed by condensation with aniline to form an imine. The ruthenium complex then facilitates the hydrogenation of the imine to yield the final product, this compound. This process is often accomplished under open-vessel conditions, resulting in a net dehydrogenative coupling.

Table 1: Ruthenium-Pincer Complex Catalyzed N-Alkylation of Aniline

| Catalyst | Substrates | Conditions | Turnover Number (TON) |

| (tBu2NNN)RuCl2(PPh3) | Aniline, Cyclohexylmethanol | 0.002 mol-% catalyst, 140 °C, solvent-free | 29,000 |

The "hydrogen borrowing" or "hydrogen autotransfer" methodology is a green and atom-economical approach for C-N bond formation that produces water as the only byproduct. This strategy is applicable to the synthesis of this compound from aniline and cyclohexylmethanol. The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an aldehyde. This aldehyde then reacts with the amine to form an imine intermediate, which is subsequently reduced by the "borrowed" hydrogen, now held by the catalyst, to afford the N-alkylated amine. Various transition metal complexes, including those based on ruthenium, can catalyze this transformation. This method avoids the use of pre-activated alkylating agents, contributing to its sustainability.

The efficiency of many N-alkylation reactions, including those catalyzed by ruthenium-pincer complexes, is often dependent on the presence of a base. A novel approach involves the in situ generation of the required base from the alcohol substrate itself. By adding a small amount of sodium metal to the reaction mixture, a sodium alkoxide is formed from the alcohol (in this case, sodium cyclohexylmethoxide). This alkoxide acts as the necessary base to promote the catalytic cycle. A key advantage of this method is that the alcohol substrate is regenerated as the alkoxide participates in the reaction, and it also serves as a water scavenger, eliminating the need for an external base and desiccants. This technique has been successfully applied in the ruthenium-pincer catalyzed N-alkylation of aniline with cyclohexylmethanol, leading to high turnovers and good yields.

Carbonylative Protocols for Synthesis of Derivatives

Carbonylative protocols offer a powerful tool for the synthesis of derivatives of this compound, particularly amides. These methods involve the introduction of a carbonyl group (CO) into the molecule, typically through palladium- or rhodium-catalyzed reactions. For instance, the palladium-catalyzed aminocarbonylation of aryl halides with amines is a well-established method for amide synthesis. While direct synthesis of this compound itself is not the primary goal, this methodology can be employed to create N-acyl derivatives. For example, reacting an appropriate aryl halide with N-(cyclohexylmethyl)amine in the presence of carbon monoxide and a palladium catalyst would yield the corresponding N-(cyclohexylmethyl)-N-arylbenzamide. The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields and selectivity.

Non-Catalytic Synthetic Routes to this compound Analogues

While catalytic methods are often preferred for their efficiency, non-catalytic routes provide alternative pathways to this compound and its analogues, particularly when specific precursors are readily available.

Amination Reactions with Halogenated Cyclohexane (B81311) Precursors

A traditional and straightforward approach to forming C-N bonds is through the nucleophilic substitution of an alkyl halide with an amine. In the context of synthesizing this compound analogues, this would involve the reaction of a halogenated cyclohexane precursor, such as cyclohexylmethyl bromide, with aniline. Aniline, acting as a nucleophile, attacks the electrophilic carbon of the cyclohexylmethyl bromide, displacing the bromide and forming the desired this compound. This reaction is a classic example of a nucleophilic substitution (SN2) reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct, thereby preventing the protonation of the aniline nucleophile. The choice of solvent and reaction temperature can influence the rate and yield of the reaction.

Table 2: Non-Catalytic Amination Reaction

| Cyclohexane Precursor | Amine | General Conditions | Product |

| Cyclohexylmethyl bromide | Aniline | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Heat | This compound |

Multi-Step Synthesis of N-Acyl-N-(cyclohexylmethyl)aniline Derivatives

The synthesis of N-acyl-N-(cyclohexylmethyl)aniline derivatives is typically achieved through a two-step process. The initial step involves the formation of the core this compound structure, which is then followed by an acylation reaction.

Step 1: Synthesis of this compound

Two primary pathways are commonly employed for the synthesis of the this compound intermediate: reductive amination and N-alkylation.

Reductive Amination: This one-pot reaction involves the condensation of aniline with cyclohexanecarboxaldehyde to form an imine intermediate. The subsequent in-situ reduction of the imine yields this compound. organic-chemistry.orgresearchgate.net This method is highly efficient and avoids the isolation of the potentially unstable imine. A variety of reducing agents can be used, with sodium borohydride (B1222165) being a common choice. The reaction is often catalyzed by acids.

N-Alkylation: This method involves the reaction of aniline with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide, in the presence of a base. researchgate.net The base is necessary to neutralize the hydrohalic acid formed during the reaction. This approach is a classic method for forming C-N bonds.

Step 2: Acylation of this compound

Once this compound is synthesized, the secondary amine is acylated to introduce the acyl group. This is a standard transformation that can be accomplished using various acylating agents. derpharmachemica.comlibretexts.orggauthmath.com

Reaction with Acyl Chlorides: A common method involves the reaction of this compound with an acyl chloride, such as acetyl chloride, in the presence of a base like potassium carbonate or pyridine. derpharmachemica.comgauthmath.com The base neutralizes the hydrochloric acid byproduct.

Reaction with Acid Anhydrides: Alternatively, an acid anhydride, like acetic anhydride, can be used as the acylating agent. This reaction also typically requires a basic catalyst.

Scheme 1: General Multi-Step Synthesis of N-Acyl-N-(cyclohexylmethyl)aniline Derivatives

A representative example is the synthesis of N-(cyclohexylmethyl)-N-phenylacetamide. This would involve either the reductive amination of cyclohexanecarboxaldehyde with aniline followed by acetylation with acetyl chloride, or the N-alkylation of aniline with cyclohexylmethyl bromide followed by the same acetylation step. organic-chemistry.orggauthmath.commdpi.com

Below is an interactive data table summarizing the key reactions and reagents involved in the multi-step synthesis.

| Step | Reaction Type | Starting Materials | Reagents | Product |

| 1a | Reductive Amination | Aniline, Cyclohexanecarboxaldehyde | Reducing agent (e.g., NaBH4), Acid catalyst | This compound |

| 1b | N-Alkylation | Aniline, Cyclohexylmethyl halide | Base (e.g., K2CO3) | This compound |

| 2 | N-Acylation | This compound | Acyl chloride or Acid anhydride, Base | N-Acyl-N-(cyclohexylmethyl)aniline |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly processes. This involves considering the entire life cycle of the catalytic systems and focusing on the development of sustainable catalysts.

Life Cycle Analysis of Catalytic Systems

A Life Cycle Assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal or recycling. ethz.chresearchgate.netabo.fiabo.fi For the catalytic systems used in this compound synthesis, an LCA would consider the following aspects:

Raw Material Acquisition: This includes the environmental impact of sourcing the metals for the catalysts (e.g., palladium, copper), the ligands, and the support materials. rsc.org The extraction and processing of these materials can be energy-intensive and generate significant waste.

Catalyst Manufacturing: The synthesis of the catalyst itself involves energy consumption and the use of solvents and reagents, all of which have associated environmental footprints.

Use Phase: In the synthesis of this compound, the efficiency of the catalyst plays a critical role. A highly active and selective catalyst will lead to lower energy consumption, reduced solvent usage, and less byproduct formation. The reusability of the catalyst is also a key factor; a catalyst that can be recycled multiple times will have a significantly lower environmental impact per unit of product. rsc.org

End-of-Life: The disposal or recycling of the spent catalyst needs to be considered. The recovery and reuse of precious metals like palladium are economically and environmentally beneficial. rsc.org

Sustainable Catalyst Development and Optimization

The development of sustainable catalysts for the synthesis of this compound focuses on several key principles of green chemistry, including the use of renewable feedstocks, catalysis, and designing for degradation or recycling.

A significant advancement in the sustainable N-alkylation of anilines is the "borrowing hydrogen" or "hydrogen auto-transfer" strategy. This approach utilizes alcohols, which can be derived from renewable resources, as alkylating agents. The reaction, often catalyzed by transition metal complexes, proceeds through the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline. The hydrogen atoms "borrowed" from the alcohol are then used for the reduction of the imine intermediate, with water being the only byproduct. This method is highly atom-economical.

Recent research has focused on developing heterogeneous catalysts for these transformations, as they offer significant advantages in terms of separation, recovery, and reusability. nih.gov The use of palladium on charcoal (Pd/C) as a heterogeneous catalyst for the N-alkylation of anilines has been explored. This catalyst can be easily recovered and reused for multiple cycles, reducing waste and cost. nih.gov

The following table provides an overview of different catalytic systems and their green chemistry attributes for the synthesis of the this compound core.

| Catalytic System | Reaction | Green Chemistry Attributes |

| Homogeneous Ruthenium or Iridium complexes | N-Alkylation with alcohols ("Borrowing Hydrogen") | High atom economy (water is the main byproduct), use of potentially renewable alcohols. |

| Palladium on Charcoal (Pd/C) | N-Alkylation with amines | Heterogeneous catalyst, easy to separate and reuse, high atom economy (ammonia is the only byproduct). nih.gov |

| Copper-based heterogeneous catalysts | Reductive amination | Use of a more abundant and less toxic metal compared to palladium, heterogeneous nature allows for recycling. |

The optimization of these catalytic systems involves fine-tuning reaction conditions such as temperature, pressure, and solvent to maximize yield and selectivity while minimizing energy consumption and waste generation. The use of greener solvents, such as water or ionic liquids, is also an active area of research to further enhance the sustainability of these synthetic routes. nih.gov

Reaction Mechanisms and Kinetics in N Cyclohexylmethyl Aniline Chemistry

Elucidation of Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the efficient synthesis of N-(cyclohexylmethyl)aniline, often proceeding through N-alkylation or reductive amination pathways. Understanding the intricate details of these catalytic cycles, including transition states and rate-determining steps, is crucial for developing more effective synthetic methodologies.

The N-alkylation of aniline (B41778) with cyclohexylmethanol or its derivatives is a key synthetic route. The mechanism of these reactions, particularly when catalyzed by solid catalysts like niobium oxide, often proceeds via an SN1 pathway. sioc-journal.cn This involves the formation of a carbocation intermediate from the alcohol. sioc-journal.cn Transition state analysis for such reactions highlights the stabilization of these carbocation intermediates as a critical factor. sioc-journal.cn The polarity of the solvent significantly influences the stability of the transition state and, consequently, the reaction yield. sioc-journal.cn For instance, polar solvents are better at stabilizing the charged intermediates, thus facilitating the reaction. sioc-journal.cn

In transition-metal-free approaches, such as those employing a ketone catalyst and a base, the N-alkylation of amines with alcohols occurs through a hydrogen autotransfer process. liv.ac.uk Density Functional Theory (DFT) calculations have been employed to study the transition states in these systems. These studies reveal that the interaction between the base's cation and both the nitrogen and oxygen atoms of the reactants is crucial for the feasibility and selectivity of the reaction. liv.ac.uk

Reductive amination is another prevalent method for synthesizing this compound, which involves the initial formation of an imine followed by its reduction. DFT studies are instrumental in elucidating the energy profiles of such multi-step reactions. For related systems, such as the hydrogenation of imines catalyzed by iron complexes, DFT calculations have shown that the hydrogen activation step can be the rate-determining step. dokumen.pub

In the context of imine formation from anilines and aldehydes, computational studies have revealed that in the absence of acid catalysts or polar solvents, an additional amine molecule can stabilize the first transition state. peerj.com The subsequent dehydration step to form the imine often has a high activation barrier that can be overcome even by trace amounts of a proton source. peerj.com The stability of the imine intermediate itself can be analyzed using computational methods to predict the feasibility of the subsequent reduction step. d-nb.info For the N-alkylation of aniline with benzyl (B1604629) alcohol over niobium oxide, kinetic studies indicate that the reaction is first-order with respect to the alcohol and nearly zero-order for aniline, suggesting that the activation of the alcohol is the rate-determining step. sioc-journal.cn

Nucleophilic Reactivity of the Aniline Moiety

The nitrogen atom of the aniline group in this compound possesses nucleophilic character, enabling a variety of chemical transformations.

The nucleophilic nitrogen of this compound and related N-substituted anilines can react with various electrophiles. In acid-catalyzed amination reactions, the protonation state of the aniline, dictated by its pKa and the reaction conditions, is a critical factor. ntnu.no Anilines with pKa values in a specific range are often most suitable for these reactions. ntnu.no

This compound can participate in nucleophilic aromatic substitution (SNAr) reactions. For example, various N-alkyl aniline derivatives have been shown to react with fluoroarenes in the presence of an organic superbase, which deprotonates the amine to enhance its nucleophilicity. acs.org The proposed mechanism involves the formation of an ionic intermediate that then undergoes substitution on the aryl fluoride. acs.org

| Reaction Type | Electrophile Example | Catalyst/Conditions | Key Finding |

| Acid-Catalyzed Amination | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | HCl in water | Anilines with pKa values between 2.73-5.20 were most effective. ntnu.no |

| SNAr Reaction | Fluoroarenes | t-Bu-P4 superbase | The superbase deprotonates the aniline, enhancing its nucleophilicity for substitution. acs.org |

While the primary focus is often on the reactivity of the amino group, the aniline ring itself can be functionalized. Palladium-catalyzed cross-coupling reactions are powerful methods for forming new bonds to the aromatic ring of aniline derivatives. acs.org These reactions can introduce a wide range of substituents, although direct functionalization of this compound via this method is not extensively detailed in the provided context. However, the principles of C-H functionalization of aromatic amino acid derivatives suggest that direct arylation or other modifications of the phenyl ring are plausible synthetic strategies. acs.org The development of catalysts for such transformations is an active area of research. researchgate.net

Stereochemical Control in this compound Synthesis

When the synthesis of this compound or its derivatives involves the creation of stereocenters, controlling the stereochemical outcome is essential. This can be achieved through substrate control, where existing stereochemistry in a molecule dictates the stereochemistry of a new center, or through the use of a chiral auxiliary. youtube.com A chiral auxiliary is a temporary functional group that directs the stereochemistry of a reaction and is subsequently removed. youtube.com

For instance, in the synthesis of chiral amines via N-alkylation of amines with racemic alcohols, the use of a chiral sulfinamide as an auxiliary can lead to high diastereoselectivity. liv.ac.uk The stereochemical outcome is determined by the configuration of the auxiliary, not the racemic alcohol. liv.ac.uk DFT calculations support that the interaction of the base's cation with the sulfinamide moiety is key to achieving this stereocontrol. liv.ac.uk Similarly, asymmetric synthesis of β-lactams, which can be precursors or related structures, often relies on chiral auxiliaries or chiral catalysts to control the stereochemistry of the cyclization reaction. nih.gov The principles of stereochemical control are general and applicable to the synthesis of chiral derivatives of this compound. dokumen.pubd-nb.info

Influence of Cyclohexyl Group on Reaction Selectivity

The cyclohexyl group in this compound exerts significant steric and electronic effects that profoundly influence reaction selectivity. This bulky aliphatic substituent, attached to the nitrogen atom, plays a crucial role in dictating the regioselectivity of various chemical transformations by sterically hindering certain reaction pathways while favoring others.

The primary influence of the cyclohexyl group is its steric bulk. This steric hindrance around the nitrogen atom and the adjacent ortho positions of the aniline ring can impede the approach of reagents. Consequently, reactions that might typically occur at the ortho position in less substituted anilines are often directed towards the para position. allen.in For example, in electrophilic aromatic substitution reactions, the strong electron-donating nature of the amino group typically activates the ortho and para positions. nih.gov However, the sheer size of the cyclohexylmethyl substituent makes the para position significantly more accessible to electrophiles.

Research has demonstrated that this steric effect can be harnessed for selective synthesis. A copper-catalyzed dehydrogenation-allylic amination-dehydrogenative aromatization sequence using cyclohexyl-containing ketones has been developed to produce meta-substituted anilines with high regioselectivity, avoiding the formation of ortho- and para-isomers. nih.gov This highlights how the presence of a cyclic alkyl group can fundamentally alter the innate directing effects of the amine group. nih.gov

The electronic contribution of the cyclohexylmethyl group, while secondary to its steric impact, is that of a weak electron-donating group through an inductive effect. This effect slightly increases the electron density on the aromatic ring, further activating it towards electrophilic attack, though this influence is less pronounced than the directing effect of the nitrogen's lone pair.

Table 1: Influence of Cyclohexyl Group on Reaction Outcomes

| Reaction Type | Influence of Cyclohexyl Group | Predominant Product | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Steric hindrance at ortho-positions. | Para-substituted product. | allen.in |

| Copper-Catalyzed Aromatization | Directs amination away from ortho/para positions in a cascade reaction. | Meta-substituted product. | nih.gov |

| Palladium-Catalyzed C-H Olefination | Works in concert with ligands to favor the less hindered position. | Para-olefinated product. | acs.org |

Asymmetric Synthesis Approaches to Chiral Analogues

The development of synthetic routes to chiral analogues of this compound is a significant area of research, driven by the importance of enantiomerically pure compounds in medicinal chemistry and materials science. ucd.ienih.gov Asymmetric synthesis aims to produce specific stereoisomers, and various strategies can be employed, including the use of chiral catalysts, chiral auxiliaries, and chiral reagents. ucd.ie

One prominent approach is catalytic asymmetric synthesis , which utilizes a chiral catalyst to control the stereochemical outcome of a reaction. ucd.ienih.gov For the synthesis of chiral anilines, methods like catalytic asymmetric hydrogenation, amination, or C-H functionalization are relevant. For instance, a chiral this compound analogue could be prepared through the asymmetric reductive amination of a prochiral ketone with cyclohexylmethylamine, using a chiral catalyst to induce enantioselectivity. Transition metal complexes featuring chiral ligands are often employed for such transformations. ucd.ie

Another strategy involves the use of chiral auxiliaries . In this method, a chiral molecule is temporarily incorporated into the substrate to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary could be attached to the aniline nitrogen or the cyclohexyl ring to direct a subsequent bond formation, after which it is cleaved to yield the enantiomerically enriched product.

Substrate-controlled synthesis is also a viable method, particularly when starting from a chiral precursor. For example, the synthesis of chiral this compound derivatives has been achieved starting from commercially available chiral materials. In one study, a Negishi coupling reaction was used to attach a cyclohexyl group to a chiral aniline derivative, followed by reductive amination to introduce other functionalities. nih.gov This approach leverages the existing stereocenter to influence the formation of new ones.

Recent advances in organocatalysis have also opened new avenues for the asymmetric synthesis of chiral amines. nih.gov Chiral phosphoric acids (CPAs) and N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts in a variety of asymmetric transformations, including cycloadditions and cyclizations that can produce chiral N-aryl compounds. nih.gov These methods could potentially be adapted for the synthesis of chiral this compound analogues.

Table 2: Methodologies for Asymmetric Synthesis of Chiral Amines

| Asymmetric Strategy | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst creates a large amount of chiral product. | Asymmetric hydrogenation or reductive amination using a chiral transition metal catalyst. | ucd.ienih.gov |

| Chiral Auxiliaries | A removable chiral group directs the stereochemical outcome of a reaction. | Temporary attachment of an auxiliary to the substrate to control subsequent reactions. | ucd.ie |

| Substrate-Controlled Synthesis | An existing stereocenter in the starting material directs the formation of new stereocenters. | Synthesis starting from a chiral pool material, such as a chiral amine or cyclohexanol (B46403) derivative. | nih.gov |

| Organocatalysis | Use of small, metal-free organic molecules as chiral catalysts. | Enantioselective C-N bond formation or functionalization catalyzed by chiral acids or bases. | nih.govnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclohexylmethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of N-(cyclohexylmethyl)aniline, offering insights into the chemical environment of individual protons and carbon atoms within the molecule.

¹H and ¹³C NMR for Structural Confirmation

The ¹H and ¹³C NMR spectra of this compound provide definitive confirmation of its structure by identifying the characteristic chemical shifts of the aromatic and cyclohexyl moieties.

In a typical ¹H NMR spectrum of this compound recorded in deuterochloroform (CDCl₃), the aromatic protons of the aniline (B41778) ring appear as multiplets in the range of δ 6.6-7.3 ppm. rsc.orgrsc.org Specifically, the two protons ortho to the amino group typically resonate around δ 6.62 ppm, the proton para to the amino group appears around δ 6.70 ppm, and the two meta protons are observed between δ 7.14-7.24 ppm. rsc.org The proton of the N-H group is often observed as a broad singlet around δ 3.70 ppm. rsc.org The protons of the cyclohexylmethyl group exhibit characteristic signals in the upfield region. The two methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) appear as a doublet around δ 2.99-3.00 ppm. rsc.orgrsc.org The protons of the cyclohexyl ring itself produce a series of multiplets between δ 1.02 and 1.93 ppm. rsc.orgrsc.org

The ¹³C NMR spectrum further corroborates the structure. The carbon atoms of the phenyl ring show signals in the aromatic region, typically between δ 112 and 149 ppm. rsc.org The carbon atom attached to the nitrogen (C-N) of the aniline ring is found at approximately δ 148.7 ppm. rsc.org The other aromatic carbons appear at δ 129.2 ppm, δ 116.9 ppm, and δ 112.6 ppm. rsc.org The methylene carbon of the cyclohexylmethyl group (N-CH₂) resonates around δ 50.6 ppm. rsc.org The carbons of the cyclohexyl ring are observed at approximately δ 37.6, 31.4, 26.6, and 26.0 ppm. rsc.org

For substituted derivatives, such as N-(cyclohexylmethyl)-4-methoxyaniline, the presence of the methoxy (B1213986) group introduces a characteristic singlet in the ¹H NMR spectrum around δ 3.78 ppm and a corresponding signal in the ¹³C NMR spectrum around δ 55.9 ppm. rsc.org Similarly, methyl substitutions on the aniline ring or the cyclohexyl group can be identified by their characteristic shifts.

¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho) | 6.62 | dq |

| Aromatic (para) | 6.70 | tt |

| Aromatic (meta) | 7.14-7.24 | m |

| N-H | 3.70 | s |

| N-CH₂ | 2.99 | d |

| Cyclohexyl | 1.02-1.93 | m |

Data sourced from a study by The Royal Society of Chemistry. rsc.org

¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-N (aromatic) | 148.7 |

| Aromatic | 129.2 |

| Aromatic | 116.9 |

| Aromatic | 112.6 |

| N-CH₂ | 50.6 |

| Cyclohexyl | 37.6 |

| Cyclohexyl | 31.4 |

| Cyclohexyl | 26.6 |

| Cyclohexyl | 26.0 |

Data sourced from a study published in Green Chemistry. rsc.org

Two-Dimensional NMR Techniques (e.g., HMBC) for Connectivity Analysis

While one-dimensional NMR provides information on chemical shifts, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between different parts of the molecule. HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for assembling the molecular structure and assigning ambiguous signals.

NMR Studies for Protonation Site Determination in Related Systems

NMR spectroscopy is a powerful tool for determining the site of protonation in molecules like N-alkylanilines. grafiati.com The chemical shifts of protons and carbons near a potential protonation site are highly sensitive to changes in the electronic environment upon protonation. nih.gov By monitoring these changes as a function of pH, the primary site of protonation can be identified. researchgate.netuea.ac.uk

In aniline and its N-alkyl derivatives, protonation can occur either on the nitrogen atom of the amino group or on the aromatic ring. Studies on N-alkylanilines have shown that the site of protonation can be influenced by steric and electronic factors. researchgate.net For N,N-dimethylamine-N-oxides, a related class of compounds, both ¹H and ¹³C NMR have been used to determine pKa values by tracking the sigmoidal shifts of nuclei close to the nitrogen atom upon protonation. researchgate.net Similar methodologies can be applied to this compound to unequivocally determine that protonation occurs at the nitrogen atom, as expected for a secondary amine.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and elemental composition of a compound, as well as fragmentation patterns that can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy (typically to within a few parts per million). For this compound (C₁₃H₁₉N), the theoretical exact mass is 189.1517. spectrabase.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Time-of-Flight (TOF) mass analysis, can confirm this exact mass, thereby verifying the elemental composition. rsc.orgevitachem.com This is particularly useful for distinguishing between compounds with the same nominal mass but different molecular formulas. For example, the exact mass of N-(cyclohexylmethyl)-N-methylaniline (C₁₄H₂₁N) is 203.1674, which can be precisely measured by HRMS. nih.govechemi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov This technique is widely used to assess the purity of this compound and to analyze it within complex mixtures. d-nb.infonih.gov The gas chromatograph separates the components of a sample, and the mass spectrometer then provides a mass spectrum for each component as it elutes.

In the context of synthesizing this compound, GC-MS can be used to monitor the progress of the reaction and to identify any byproducts or unreacted starting materials. rsc.org The retention time of the compound in the gas chromatograph provides one level of identification, while the mass spectrum, with its characteristic molecular ion peak and fragmentation pattern, provides definitive confirmation. researchgate.net This is particularly important in forensic and environmental analysis where aniline derivatives may be present in trace amounts in complex matrices. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within complex mixtures. For this compound and its derivatives, LC-MS provides a robust method for analysis, particularly in matrices where multiple aniline compounds or reaction byproducts may be present. d-nb.infonih.gov The process involves two main stages: separation by liquid chromatography followed by detection and identification by mass spectrometry.

In the chromatography stage, the sample is passed through a column, typically a reversed-phase column like a C18, which separates compounds based on their polarity. nih.govresearchgate.net A mobile phase, often a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid, is used to elute the compounds from the column at different times. d-nb.infoderpharmachemica.com This separation is crucial for distinguishing between structurally similar aniline derivatives.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for N-substituted anilines, typically operating in positive ion mode (ESI+) where the amine nitrogen is protonated to form a pseudomolecular ion [M+H]⁺. d-nb.info The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight for the compound. For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be employed. In this mode, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, creating a unique fragmentation pattern that serves as a structural fingerprint for the analyte. d-nb.info This is often performed using a multiple-reaction monitoring (MRM) acquisition mode for quantitative analysis. d-nb.info

Table 1: Typical LC-MS Parameters for Aniline Derivative Analysis This table is interactive. You can sort and filter the data.

| Parameter | Description | Typical Value/Condition | Source |

|---|---|---|---|

| Chromatography | Mode | Reversed-Phase HPLC | nih.govresearchgate.net |

| Column | C18 (e.g., Agilent-SB-C18) | nih.gov | |

| Mobile Phase A | Water with 0.1% Formic Acid | d-nb.info | |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | d-nb.info | |

| Elution | Gradient elution | d-nb.info | |

| Mass Spectrometry | Ionization Source | Electrospray Ionization (ESI) | d-nb.info |

| Ionization Mode | Positive (+) | d-nb.info | |

| Acquisition Mode | MS Scan, Tandem MS (MS/MS), or MRM | d-nb.info | |

| Precursor Ion | [M+H]⁺ | General |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound by probing its vibrational modes. edinst.com While IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of light resulting from changes in the molecule's polarizability. edinst.com These two techniques are complementary and together offer a comprehensive vibrational profile of this compound.

Infrared (IR) spectroscopy is an essential tool for identifying the key functional groups present in this compound. The spectrum of this molecule is characterized by absorptions corresponding to its secondary amine, aromatic ring, and aliphatic cyclohexyl moieties.

The secondary amine group (R₂NH) is identified by a single, typically weak to medium N-H stretching vibration in the range of 3350-3310 cm⁻¹. orgchemboulder.compressbooks.pub This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.comwikieducator.org A broad N-H wagging band can also be observed in the 910-665 cm⁻¹ region for primary and secondary amines. orgchemboulder.com

The aromatic portion of the molecule gives rise to several characteristic bands. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org In-ring C=C stretching vibrations produce a series of absorptions, often of variable intensity, between 1600 cm⁻¹ and 1450 cm⁻¹. libretexts.org The substitution pattern on the benzene (B151609) ring influences the strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. spectroscopyonline.com For a monosubstituted ring, as in the aniline part of the molecule, strong absorptions are expected between 770-730 cm⁻¹ and 710-690 cm⁻¹.

The aliphatic cyclohexyl group is identified by its C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). libretexts.org Finally, the C-N stretching vibrations provide further structural information. For aromatic amines, this absorption is typically strong and found between 1335-1250 cm⁻¹, while for aliphatic amines, it appears as a medium or weak band between 1250-1020 cm⁻¹. orgchemboulder.com this compound, having both structural features, would be expected to absorb within this general 1335-1020 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound This table is interactive. You can sort and filter the data.

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity | Source |

|---|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3310 | Weak to Medium | orgchemboulder.compressbooks.pub |

| N-H Wag | 910 - 665 | Strong, Broad | orgchemboulder.com | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable | libretexts.org |

| C=C Stretch (in-ring) | 1600 - 1450 | Variable | libretexts.org | |

| C-H Out-of-plane Bend | 770 - 690 | Strong | spectroscopyonline.com | |

| Aliphatic Group | C-H Stretch | 2950 - 2850 | Strong | libretexts.org |

| Amine C-N Bond | C-N Stretch | 1335 - 1250 (Aromatic) / 1250-1020 (Aliphatic) | Medium to Strong | orgchemboulder.com |

Raman spectroscopy offers complementary information to IR by detecting vibrations that cause a change in molecular polarizability. This makes it particularly effective for analyzing the non-polar and symmetric bonds found in the carbon skeleton of this compound.

The monosubstituted benzene ring exhibits several characteristic Raman-active modes. aip.orgaip.org One of the most prominent is the symmetric ring breathing mode (ν₁), which involves a uniform expansion and contraction of the ring. dtic.mil Its frequency is sensitive to the nature of the substituent; electron-donating groups like the amino group can influence its position. nih.gov Other key ring vibrations include the trigonal ring breathing mode (ν₁₂) and another C-C stretching mode (ν₁₈ₐ), which are often observed in the spectra of monosubstituted benzenes. dtic.mil The C-H stretching vibrations of the aromatic ring also give rise to strong Raman signals.

The cyclohexyl ring, with its abundance of C-C and C-H bonds, also produces a rich Raman spectrum. The C-H stretching modes are prominent, and various C-C stretching and ring deformation modes appear in the fingerprint region of the spectrum. The study of these vibrational modes can provide insight into the conformational state of the cyclohexane (B81311) ring.

Table 3: Characteristic Raman Shifts for Structural Moieties in this compound This table is interactive. You can sort and filter the data.

| Structural Moiety | Vibration Description | Approximate Raman Shift (cm⁻¹) | Source |

|---|---|---|---|

| Monosubstituted Benzene | Ring Breathing Mode (ν₁) | ~1000 | dtic.milnih.gov |

| Trigonal Ring Breathing (ν₁₂) | ~1030 | dtic.mil | |

| Aromatic C-H Stretch | 3050 - 3070 | researchgate.net | |

| In-plane C-C Stretch (ν₁₈ₐ) | ~1600 | dtic.mil | |

| Aliphatic Groups | Aliphatic C-H Stretch | 2850 - 2950 | General |

| Amine Bond | C-N Stretch | ~1270-1340 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice. While a crystal structure for the parent this compound may not be readily available, analysis of its derivatives provides critical insights into its structural properties. iucr.orgresearchgate.net

Table 4: Representative Crystallographic Data for an this compound Derivative (Based on data for 4-amino-5-{[cyclohexyl(methyl)amino]methyl}isophthalonitrile) This table is interactive. You can sort and filter the data.

| Parameter | Description | Typical Value | Source |

|---|---|---|---|

| Molecular Conformation | Cyclohexyl Ring | Chair Conformation | researchgate.net |

| Aniline/Cyclohexyl Rings | Inclined relative to each other | researchgate.net | |

| Intramolecular Bonds | N-H···N Hydrogen Bond | Present, stabilizing conformation | researchgate.net |

| Crystal System | Varies by derivative | e.g., Monoclinic | researchgate.net |

| Space Group | Varies by derivative | e.g., P2₁/c | researchgate.net |

The solid-state structure of this compound derivatives is dictated by a combination of the molecule's intrinsic conformational preferences and the stabilizing forces of intermolecular interactions. acs.orgmdpi.com Conformational analysis focuses on the spatial arrangement of the atoms, particularly the rotation around single bonds. For this compound, a key conformational feature is the orientation of the bulky cyclohexylmethyl group relative to the plane of the aniline ring. researchgate.net The cyclohexane ring itself is expected to exist in the low-energy chair conformation. researchgate.net

The packing of molecules in the crystal is governed by non-covalent interactions. For this compound and its derivatives, these interactions are critical for stabilizing the crystal lattice. researchgate.net Key interactions include:

Hydrogen Bonding : The secondary amine N-H group can act as a hydrogen bond donor, forming N-H···X bonds where X can be a nitrogen atom or another electronegative atom on an adjacent molecule. iucr.orgresearchgate.net

π-π Stacking : The aromatic aniline rings can stack on top of each other. These interactions can be in a parallel-displaced or T-shaped arrangement and are crucial in the supramolecular assembly of many aromatic compounds. iucr.orgacs.org

C-H···π Interactions : Hydrogen atoms from the aliphatic cyclohexyl group can interact with the electron-rich π-system of the aniline ring of a neighboring molecule.

The interplay of these interactions determines the final crystal packing, influencing physical properties such as melting point and solubility. researchgate.netresearchgate.net

Table 5: Common Intermolecular Interactions in N-Substituted Aniline Crystals This table is interactive. You can sort and filter the data.

| Interaction Type | Description | Typical Distance (Å) | Source |

|---|---|---|---|

| Hydrogen Bond | N-H···N or N-H···O | Donor-Acceptor: 2.8 - 3.2 | iucr.orgresearchgate.net |

| π-π Stacking | Parallel-displaced rings | Interplanar distance: 3.3 - 3.8 | iucr.org |

| C-H···N Interaction | C-H bond interacting with N | H···N distance: ~2.6 - 2.8 | researchgate.net |

| C-H···π Interaction | Aliphatic C-H to aromatic ring | H···π centroid: ~2.5 - 3.0 | General |

Computational Chemistry Studies of N Cyclohexylmethyl Aniline Systems

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For N-(cyclohexylmethyl)aniline, these methods can elucidate the electron distribution, molecular orbital energies, and electronic excitation behavior, which collectively govern its chemical reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method in chemistry and physics to investigate the electronic structure of many-body systems. arxiv.org Its popularity stems from a favorable balance between computational cost and accuracy. arxiv.org DFT calculations are effective for predicting the structural parameters of transition metal species and other complex molecules. rsc.org

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. Using DFT, typically with a functional like B3LYP or PBE0 and a basis set such as 6-311G(d,p) or def2-TZVP, the geometry of this compound can be optimized to find its lowest energy conformation. arxiv.orgrsc.org This process systematically adjusts the atomic coordinates to minimize the total electronic energy, resulting in predicted bond lengths, bond angles, and dihedral angles for the ground state structure. The inclusion of dispersion corrections is often essential for obtaining accurate theoretical data for systems involving non-covalent interactions. beilstein-journals.org

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(phenyl)-N | 1.40 Å |

| N-CH₂ | 1.46 Å | |

| CH₂-C(cyclohexyl) | 1.54 Å | |

| C-C (phenyl avg.) | 1.39 Å | |

| C-C (cyclohexyl avg.) | 1.53 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C(phenyl)-N-CH₂ | 120.5° |

| N-CH₂-C(cyclohexyl) | 112.0° | |

| Dihedral Angle | C-C-N-C | ~178° (anti-periplanar) |

Note: This table contains illustrative data based on typical values for similar chemical structures, as specific published values for this compound were not available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be a delocalized π-orbital with significant contributions from the electron-rich aniline (B41778) ring and the nitrogen atom's lone pair. researchgate.net The LUMO is typically the antibonding π* orbital of the phenyl ring. researchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. This analysis helps in predicting sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) |

| HOMO Energy | -5.25 |

| LUMO Energy | -0.30 |

| HOMO-LUMO Gap (ΔE) | 4.95 |

Note: This table contains illustrative data based on typical values for similar aniline derivatives, as specific published values for this compound were not available.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules. rsc.orgarxiv.org It is widely used to predict UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. rsc.org The method provides both the excitation energy (often expressed in eV or as a wavelength in nm) and the oscillator strength (f), which is a measure of the transition's intensity.

TD-DFT calculations, often using functionals like CAM-B3LYP which perform well for a range of excitations, can identify the nature of the electronic transitions (e.g., π → π* or n → π). samipubco.com For this compound, the lowest energy transitions are expected to be π → π transitions localized on the aniline ring. The results can be compared with experimentally measured spectra to validate the computational model. samipubco.com

Table 3: Calculated Electronic Transitions for this compound (Illustrative Data)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.43 | 280 | 0.085 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 4.98 | 249 | 0.150 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 5.51 | 225 | 0.012 | HOMO → LUMO+1 (π → π*) |

Note: This table contains illustrative data based on typical values for aniline derivatives, as specific published values for this compound were not available.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insight into how the system evolves.

For this compound, MD simulations can explore its vast conformational space. This includes the ring inversion of the cyclohexane (B81311) moiety (interconverting between chair, twist-boat, and boat forms) and the rotation around the single bonds connecting the aniline and cyclohexyl groups. nih.govresearchgate.net By simulating the molecule at various temperatures, one can observe these conformational changes and determine the relative stability of different conformers based on their population during the simulation. nih.gov This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in catalysis or biological systems. The steric hindrance introduced by the bulky cyclohexyl group significantly influences the molecule's preferred conformations and reactivity.

Theoretical Studies of Reaction Mechanisms and Catalysis

Computational chemistry is instrumental in elucidating complex reaction mechanisms. DFT calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, and all the short-lived intermediates and transition states in between.

Aniline and its derivatives are known to act as nucleophilic catalysts in reactions such as hydrazone formation. nih.govnih.gov Theoretical studies can unravel the catalytic cycle step-by-step. For a given reaction involving this compound, DFT calculations can determine the free energy (ΔG) of each species along the reaction coordinate.

Table 4: Illustrative Reaction Profile for a Catalyzed Reaction Step

| Species | Description | Relative Free Energy (ΔG, kcal/mol) |

| Reactants | Starting Materials + Catalyst | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate 1 | First Reaction Intermediate | -5.4 |

| TS2 | Second Transition State (Rate-Determining) | +18.5 |

| Intermediate 2 | Second Reaction Intermediate | +2.1 |

| Products | Final Products + Regenerated Catalyst | -10.8 |

Note: This table presents a hypothetical energy profile for an illustrative reaction catalyzed by this compound. The values demonstrate how computational chemistry can map the energetics of a reaction pathway.

Catalyst Design and Ligand Effects through Computational Modeling

Computational chemistry has become an indispensable tool for designing and optimizing catalysts for the synthesis of complex molecules like this compound. diva-portal.org By simulating reactions at an atomic level, researchers can gain insights into reaction mechanisms, predict the efficacy of various catalysts, and understand the subtle electronic and steric effects of ligands. schrodinger.comorganic-chemistry.org These computational approaches accelerate the discovery of new catalytic processes that are more efficient, selective, and environmentally benign. schrodinger.com

One of the primary applications of computational modeling in this area is the elucidation of reaction mechanisms. schrodinger.com For instance, in the palladium-catalyzed synthesis of aniline derivatives, computational studies can help understand how different ligands influence the catalytic cycle. organic-chemistry.orgacs.org Density Functional Theory (DFT) is a common method used to model these systems, allowing for the calculation of energies of reactants, intermediates, transition states, and products. arxiv.org This information helps in identifying the rate-determining steps and understanding how a catalyst or ligand can lower the activation energy, thereby increasing the reaction rate. For example, studies on [(NHC)PdCl2(aniline)] complexes, which are active precatalysts for cross-coupling reactions, have utilized computational analysis to probe their steric and electronic properties. organic-chemistry.org Such analyses reveal that modifying the aniline ligand, for instance by introducing electron-withdrawing substituents, can improve catalytic activity. organic-chemistry.org

Ligand effects are crucial in controlling the outcome of catalytic reactions. Computational models can predict how the steric bulk and electronic properties of a ligand attached to a metal center will affect the synthesis. For the synthesis of this compound, which can be formed via catalytic reductive amination or hydroaminoalkylation, the choice of ligand is critical. acs.org Computational workflows can simulate various ligand-metal combinations to screen for the most promising candidates before any experimental work is undertaken. schrodinger.com This in-silico screening saves significant time and resources. Studies have shown that even subtle changes, like the cooperative effect of different ligands (e.g., nitriles and electron-deficient alkenes in Ni-catalyzed reactions), can dramatically increase reaction efficiency, a phenomenon that can be effectively studied and predicted through computational modeling. acs.org

The table below illustrates key parameters often investigated in computational catalyst design.

| Computational Parameter | Significance in Catalyst Design | Relevant Method |

| Transition State Energy | Determines the activation barrier and reaction rate. Lower energy indicates a more efficient catalyst. | DFT, Ab Initio |

| Ligand Binding Energy | Indicates the stability of the catalyst-ligand complex. | DFT |

| Steric Maps | Visualizes the steric bulk around the catalytic center, helping to predict selectivity. | DFT, Molecular Mechanics |

| HOMO-LUMO Gap | Relates to the electronic properties and reactivity of the catalyst. researchgate.net | DFT, Time-Dependent DFT |

| Reaction Pathway Analysis | Elucidates the step-by-step mechanism of the catalytic cycle. schrodinger.com | DFT, Intrinsic Reaction Coordinate (IRC) |

By integrating these computational tools, chemists can move from a trial-and-error approach to a more rational design of catalysts and ligands for the synthesis of specific targets like this compound.

Application of Machine Learning and Large Language Models in this compound Research

The integration of machine learning (ML) and large language models (LLMs) is revolutionizing chemical research, offering new avenues for prediction, optimization, and knowledge discovery. nih.gov These artificial intelligence (AI) tools are particularly suited to handling the complex, high-dimensional data inherent in chemistry. arxiv.orgnih.gov In the context of this compound, these technologies can accelerate research from synthesis planning to understanding its potential applications.

Predictive Modeling for Synthetic Outcomes

Predicting the outcome of a chemical reaction is a fundamental challenge in organic chemistry. iastate.edu Machine learning models, a key component of modern AI, are increasingly used to predict synthetic outcomes with greater accuracy. schrodinger.com These models are trained on large datasets of known reactions to learn the complex relationships between reactants, reagents, conditions, and the resulting products and yields. mdpi.com

For the synthesis of this compound, which can be prepared through methods like reductive amination, ML models can be employed to optimize reaction conditions. acs.org Supervised learning algorithms, such as support vector machines (SVM) or naive Bayesian (NB) models, can be trained to predict the yield of this compound based on input parameters like temperature, solvent, catalyst type, and ligand. mdpi.comresearchgate.net This predictive capability allows researchers to computationally screen a vast parameter space to identify the optimal conditions for synthesis, minimizing the number of required experiments. arxiv.org

Bayesian optimization, a powerful ML technique, is particularly effective in this domain. arxiv.org It uses a probabilistic model to guide the selection of experimental parameters, balancing the exploration of new conditions with the exploitation of known successful ones. arxiv.org This approach has been successfully used to optimize catalyst compositions and reaction conditions, significantly accelerating the research cycle. arxiv.org

The table below outlines how different ML models can be applied to predict synthetic outcomes for this compound.

| Machine Learning Model | Application in Synthesis Prediction | Key Strengths |

| Random Forest | Predicts reaction yield and identifies important reaction features (e.g., solvent, temperature). | Handles high-dimensional data well; robust to overfitting. |

| Support Vector Machine (SVM) | Classifies reactions as high-yield or low-yield; can perform regression to predict exact yield. mdpi.com | Effective in high-dimensional spaces; versatile with different kernel functions. mdpi.com |

| Bayesian Optimization | Intelligently suggests the next set of experimental conditions to maximize yield. arxiv.org | Efficiently finds optima with a limited number of experiments. arxiv.org |

| Neural Networks | Models highly complex, non-linear relationships between inputs and reaction outcomes. | Can capture intricate patterns in data. |

Knowledge Extraction from Chemical Literature

The volume of published chemical literature is immense, making it challenging for researchers to stay abreast of all relevant findings. Large Language Models (LLMs) and other Natural Language Processing (NLP) techniques can automatically mine this vast repository of text to extract structured information. nih.gov This process, known as knowledge extraction, can uncover novel connections, identify research gaps, and summarize existing knowledge about a specific compound like this compound. nih.gov

For instance, an LLM could be tasked with scanning patents and research articles to identify all reported synthetic routes to this compound and its derivatives. nih.govgoogle.com The model could extract key information for each route, such as:

Reactants and reagents used

Catalysts and ligands employed organic-chemistry.org

Reaction conditions (temperature, pressure, solvent)

Reported yields and purities

Associated analytical data (e.g., NMR, Mass Spectrometry)

This extracted data can then be compiled into a structured database, providing a comprehensive overview of the state-of-the-art in the synthesis of this compound. This approach was demonstrated in a study on mutagenicity, where a structure-activity relationship (SAR) approach was used to mine molecular fragments that act as structural alerts, successfully extracting knowledge already present in the literature and even identifying new evidence. nih.gov This automated process saves countless hours of manual literature review and can reveal trends or correlations that might not be immediately obvious to a human researcher.

Structure Reactivity Relationships Srr and Derivative Chemistry of N Cyclohexylmethyl Aniline

Design Principles for N-(cyclohexylmethyl)aniline Derivatives

The design of derivatives based on the this compound core involves strategic modifications to modulate its physicochemical and biological properties. Key principles include altering electronic and steric characteristics through substituent effects and employing bioisosteric replacements to enhance desired attributes while minimizing liabilities.

The chemical behavior of this compound is significantly shaped by its structural features, including the electron-donating secondary amine and the bulky cyclohexyl group, which create specific steric effects influencing reactions at both the phenyl ring and the nitrogen atom. vulcanchem.com Substituents on either the phenyl or cyclohexyl ring can dramatically alter the molecule's electronic and steric profile.

Electronic Effects: The aniline (B41778) part of the molecule contains a nitrogen atom with a lone pair of electrons, which can be donated to the aromatic ring, thus activating it towards electrophilic aromatic substitution. wvu.edu This electron-donating nature directs incoming electrophiles primarily to the ortho and para positions. vulcanchem.comwvu.edu The introduction of electron-donating groups (EDGs) on the phenyl ring further enhances its nucleophilicity, accelerating reactions like halogenation or nitration. Conversely, attaching electron-withdrawing groups (EWGs) deactivates the ring by pulling electron density away from it, making electrophilic substitution slower. wvu.educhemistnotes.com For instance, the presence of chloro substituents on the phenyl ring, as in N-Cyclohexylmethyl-2,4,6-trichloroaniline, significantly influences electrophilic substitution reactions on the aromatic ring. evitachem.com

Steric Effects: The bulky cyclohexylmethyl group exerts considerable steric hindrance around the nitrogen atom and the ortho positions of the phenyl ring. vulcanchem.com This steric bulk can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, the larger cyclohexylmethyl group may favor substitution at the less hindered para position over the ortho positions. vulcanchem.com Similarly, reactions directly involving the nitrogen atom, such as alkylation or acylation, can be sterically hindered by the adjacent cyclohexyl moiety. The replacement of the cyclohexylmethyl group with smaller groups, like in 2-[(Dimethylamino)methyl]aniline, reduces steric bulk and lipophilicity.

The interplay between electronic and steric effects is crucial in determining the outcome of chemical transformations. For example, in the synthesis of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline, the bulky cyclohexyl substituent imparts unique steric and electronic properties that influence the reaction pathways.

A summary of how different substituents can affect the properties of this compound derivatives is presented below:

| Substituent Type | Position | Effect on Phenyl Ring Reactivity | Influence on Nitrogen Nucleophilicity | Steric Impact |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Phenyl Ring | Activation (ortho, para directing) | Increased | Minimal to moderate |

| Electron-Withdrawing (e.g., -NO₂, -CN, -Cl) | Phenyl Ring | Deactivation (meta directing for most) wvu.edu | Decreased | Minimal to moderate |

| Bulky Alkyl Groups (e.g., tert-butyl) | Phenyl Ring | Steric hindrance at adjacent positions | Minor electronic effect | High |

| Halogens (e.g., -Br, -Cl) | Phenyl Ring | Deactivation (ortho, para directing) wvu.edu | Decreased | Moderate |

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one functional group for another with similar physical or chemical properties, aiming to enhance a compound's biological activity or optimize its pharmacokinetic profile. chem-space.com In the context of this compound derivatives, the aniline ring is a common target for such modifications.

One notable example of a bioisosteric replacement for the aniline moiety is the bicyclo[1.1.1]pentylamine (BCPA) scaffold. frontiersin.org BCPAs are considered sp³-rich surrogates for anilines, offering a three-dimensional structure that can improve physicochemical properties and metabolic stability. frontiersin.orgresearchgate.net This strategy has been successfully employed to circumvent the metabolic issues associated with aniline moieties in drug candidates. frontiersin.org Another potential bioisostere for aniline is the 1-aminonorbornane framework, which provides a saturated and structurally diverse alternative. researchgate.netnih.gov

Pyrazole (B372694) Core Analogues: The replacement of the phenyl ring with a heterocyclic system like pyrazole represents a significant structural modification. Pyrazoles are five-membered nitrogen-containing heterocycles that can mimic the steric and electronic properties of a phenyl ring while introducing new interaction points, such as hydrogen bond donors and acceptors. mdpi.combeilstein-journals.org The synthesis of pyrazole-containing analogues often involves coupling reactions, such as the Suzuki coupling, to connect the pyrazole core to the rest of the molecule. nih.gov For instance, the synthesis of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide involves the construction of a pyrazole ring system with a cyclohexylmethyl group attached to one of the nitrogen atoms. researchgate.net The design of such analogues allows for the exploration of new chemical space and the potential for improved biological activity. biolifesas.org

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |

| Aniline | Bicyclo[1.1.1]pentylamine (BCPA) | Improve metabolic stability, increase sp³ character frontiersin.org | Reduced toxicity, improved pharmacokinetics frontiersin.org |

| Aniline | 1-Aminonorbornane | Introduce saturated, rigid scaffold researchgate.netnih.gov | Enhanced metabolic stability, novel structural diversity nih.gov |

| Phenyl Ring | Pyrazole Ring | Introduce hydrogen bonding capabilities, alter electronic distribution beilstein-journals.org | New binding interactions, potential for improved selectivity biolifesas.org |

| Phenyl Ring | Triazole Ring | Similar to pyrazole, offers different vector for substituents nih.gov | Modulated solubility and polarity frontiersin.org |

Synthetic Transformations of this compound

The this compound scaffold is amenable to a variety of synthetic transformations, allowing for the creation of a diverse library of derivatives. These reactions can target the secondary amine, the aromatic phenyl ring, or the aliphatic cyclohexyl moiety.